Voacristine
Overview
Description
Voacristine, an indole alkaloid, has been studied for its cytostatic, cytotoxic, and mutagenic effects. Originating from the leaves of Ervatamia coronaria (Stapf.) (Apocynaceae), its effects have been extensively investigated in yeast cultures, particularly focusing on its interactions with DNA repair pathways and its potential to induce specific types of DNA damage. The studies highlight voacristine's inhibitory effects on cell growth, which are notably pronounced in cells undergoing division, suggesting its mechanism of action involves disruption of cellular DNA processes (A. A. Melo et al., 1986).
Synthesis Analysis
The synthesis of voacristine-related compounds, particularly focusing on vanadium catalysts like VO(acac)2, reveals a complex chemical landscape that involves various precursors and conditions. For instance, VO(acac)2 has been shown to catalyze the condensation of o-phenylenediamine with aromatic carboxylic acids/aldehydes under microwave radiation, highlighting a method that could potentially be applied to the synthesis of voacristine analogs (Madhudeepa Dey et al., 2011). This indicates the intricate nature of chemical reactions involved in synthesizing compounds related to voacristine and its derivatives.
Molecular Structure Analysis
The molecular structure of voacristine and related compounds involves complex indole alkaloids with various functional groups that contribute to their biological activity. Studies on vanadium complexes, for example, provide insights into the types of chemical structures that can interact with biological molecules, potentially offering a window into understanding voacristine's molecular framework (M. Maurya, 2003).
Chemical Reactions and Properties
Voacristine undergoes specific chemical reactions based on its indole alkaloid structure, which affects its biological properties. The interaction of voacristine with DNA repair mechanisms in yeast suggests that its chemical properties can lead to DNA damage that requires specific pathways for repair (A. A. Melo et al., 1986). Moreover, the use of VO(acac)2 in various chemical syntheses highlights the reactivity of compounds that could be structurally or functionally related to voacristine (Madhudeepa Dey et al., 2011).
Physical Properties Analysis
While specific studies on the physical properties of voacristine itself are limited, research on related vanadium compounds and their use in synthesis offers some perspective on the physical characteristics that might influence voacristine's behavior in biological systems. The synthesis and structural analysis of vanadium complexes provide insights into the physical aspects of these compounds, such as solubility and stability, which are crucial for understanding how voacristine might interact with biological targets (M. Maurya, 2003).
Chemical Properties Analysis
The chemical properties of voacristine, particularly its ability to interact with DNA and induce mutations, underline its potential as a cytostatic and cytotoxic agent. Its interaction with repair-deficient mutants of Saccharomyces cerevisiae underscores the critical role that specific chemical interactions play in its biological effects (A. A. Melo et al., 1986). Additionally, the versatility of VO(acac)2 in catalyzing various chemical reactions hints at the complex chemical behavior of voacristine-related compounds (Madhudeepa Dey et al., 2011).
Scientific Research Applications
Voacristine shows dose-dependent cytostatic and cytotoxic effects in cultures of Saccharomyces cerevisiae, indicating its potential use in cancer research (Melo et al., 1986).
Voacristine is involved in the antibacterial activities of compounds from Voacanga africana, with potent activity against Staphylococcus aureus and Salmonella typhi, superior to some well-known antibacterial drugs (Ding et al., 2018).
The structure of voacristine has been elucidated from the leaves of Voacanga foetida, suggesting its significance in ethnomedicinal applications, particularly for the treatment of wounds, itches, and swellings (Hadi et al., 2010).
Voacristine is present in the crude extract from the bark of Voacanga thouarsii var. obtusa and is identified as an active compound in various medicinal applications (Goldblatt et al., 1970).
Voacristine has shown significant antileishmanial and cytotoxic activities in research, pointing to its potential in developing treatments for leishmaniasis and cancer (Andima et al., 2021).
In a study exploring the genotoxic effect of alkaloids, voacristine isolated from Ervatamia coronaria exhibited in vivo cytostatic and mutagenic effects, underscoring its potential relevance in genetic research (Henriques et al., 1991).
properties
IUPAC Name |
methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQKBZMKFJPMH-VJMPXSKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voacristine | |
CAS RN |
545-84-6 | |
Record name | Ibogamine-18-carboxylic acid, 20-hydroxy-12-methoxy-, methyl ester, (20S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=545-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voacristine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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